Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. [] It induces G1 cell cycle arrest and apoptosis and demonstrates excellent in vivo antitumor activity. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR responses by interacting with a novel allosteric site on these receptors, distinct from the binding site of other known PAMs and negative allosteric modulators. []
Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3, exhibiting an IC50 value in the low double-digit nanomolar range. [] This compound is designed with a photolabile protecting group, allowing for light-controlled JNK3 activity in live cells. []
Compound Description: Chidamide is an orally active, subtype-selective histone deacetylase (HDAC) inhibitor approved for treating relapsed and refractory peripheral T cell lymphoma. [] Its structure was definitively established using X-ray diffraction studies. []
Compound Description: LY2444296 is a relatively short-acting, selective κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice caused by the κ-agonist salvinorin A, indicating its potential as a rapid-acting antidepressant. []
Compound Description: LY2795050 is another short-acting and selective κ-opioid receptor antagonist, demonstrating efficacy in reversing salvinorin A-induced grooming deficits in mice, suggesting its potential as a fast-acting antidepressant. []
Compound Description: PPA5 is a phenylpyrimidine derivative that inhibits cell viability and induces G2/M cell cycle arrest. [] This compound shows promise as a potential radiosensitizer for enhancing cancer treatment outcomes. []
Compound Description: PPA13, a phenylpyrimidine derivative, demonstrates significant inhibitory effects on cell viability and induces G2/M cell cycle arrest. [] Its potential as a radiosensitizer for enhancing cancer therapy is under investigation. []
Compound Description: PPA14 is a phenylpyrimidine derivative that demonstrates potent inhibition of cell viability and triggers G2/M phase cell cycle arrest. [] Research is ongoing to explore its potential as a radiosensitizer for improving cancer treatment effectiveness. []
Compound Description: PPA15, a phenylpyrimidine derivative, significantly reduces cell viability and increases the sub-G1 cell population, indicating its potential to induce apoptosis. [] It also inhibits multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. []
Compound Description: PPA17, a phenylpyrimidine derivative, exhibits substantial inhibitory activity against cell viability and induces G2/M phase cell cycle arrest. [] Its potential as a radiosensitizer in cancer treatment is currently under investigation. []
Compound Description: MPPA functions as a biased positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits stronger positive cooperativity with orthosteric agonists in ERK1/2 phosphorylation and Ca2+ mobilization compared to IP1 accumulation and receptor internalization. []
Compound Description: CDPPB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits intrinsic agonist efficacy, demonstrating the longest receptor residence time and highest affinity among the tested allosteric ligands. []
Compound Description: Compound 2c is an analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone. It is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), exhibiting strong positive cooperativity with (S)-3,5-dihydroxyphenylglycine (DHPG) in Ca2+ mobilization. []
Compound Description: MS-275 is a histone deacetylase (HDAC) class I inhibitor known for its neuroprotective properties. [] It attenuates Aroclor 1254 (A1254)-induced neuronal cell death by preventing HDAC3 binding and histone deacetylation within the synapsin-1 promoter region. []
Compound Description: SSR504734 is a glycine transporter 1 (GlyT1) inhibitor. It exhibits reversible and competitive inhibition of glycine transport, suggesting a different mode of action compared to sarcosine-based GlyT1 inhibitors. []
Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with subnanomolar potency (IC50 = 0.3 nM). [] It displays high metabolic stability and excellent selectivity against a panel of kinases. []
Compound Description: VU-1545 acts as a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), demonstrating significant increases in both binding and functional activities compared to the parent compound CDPPB. []
Compound Description: (R)-10h acts as a selective and potent human melanin-concentrating hormone receptor 1 (hMCHR1) antagonist. [] It effectively suppresses food intake in rats with diet-induced obesity (DIO), highlighting its potential as a treatment for obesity. []
Compound Description: This compound exhibits potent antiproliferative activity against various carcinoma cell lines, surpassing the potency of the standard drug VX-680. [] It demonstrates potent inhibition of Aurora kinases AurA and AurB and induces G2/M cell cycle arrest. []
Compound Description: Compound 2 demonstrates potent antiviral activity against the dengue virus (DENV-2) with an IC50 value of 0.64 μM. [] It serves as a starting point for developing more potent and selective anti-DENV agents. []
Compound Description: [18F]FED6 is a cyanoquinoline radiotracer developed for potential use in positron emission tomography (PET) imaging of the epidermal growth factor receptor (EGFR). [] It displays substrate specificity for both ABCG2 and ABCB1 transporters. []
Compound Description: [18F]FED20 is a hydrophilic cyanoquinoline radiotracer designed to overcome the ABC transporter activity observed with [18F]FED6. [] It retains a strong affinity for EGFR and shows preferential binding to the active mutant form of EGFR. []
Compound Description: ORG25543 acts as a selective inhibitor of the glycine transporter 2 (GlyT2), showing potential for treating neuropathic pain. [] It produces a significant antiallodynia effect in mice models of neuropathic pain by enhancing spinal glycinergic neurotransmission. []
Compound Description: ALX1393 is a selective glycine transporter 2 (GlyT2) inhibitor. [] When administered intrathecally, it effectively reduces allodynia in a mouse model of neuropathic pain, suggesting its potential as a therapeutic agent for managing pain conditions. []
Overview
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by its unique molecular structure, which integrates a fluorophenyl group, an oxane ring, and a benzamide moiety. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound has the chemical identifier 1091049-58-9 and is often explored for its therapeutic properties and as a building block in chemical synthesis.
Source and Classification
This compound falls under the category of amides, specifically aromatic amides due to the presence of the benzene ring. The inclusion of the oxane ring adds to its complexity, classifying it as a heterocyclic compound as well. The fluorophenyl substituent enhances its chemical reactivity and potential biological activity. The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can be achieved through various synthetic routes, often involving multi-step processes that include cyclization and substitution reactions .
Synthesis Analysis
Methods and Technical Details
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves several key steps:
Formation of the Oxane Ring: This is achieved through cyclization reactions starting from suitable precursors, such as epoxides or halogenated compounds.
Introduction of the Fluorophenyl Group: This is generally accomplished via electrophilic aromatic substitution, where a fluorinated aromatic compound reacts with an appropriate substrate.
Coupling with Benzamide: The final step involves coupling the oxane intermediate with a benzamide derivative. This can be facilitated using coupling agents or catalysts to enhance reaction efficiency.
Industrial production may utilize optimized conditions, such as continuous flow reactors, to increase yield and purity .
Molecular Structure Analysis
Structure and Data
The molecular formula of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can be represented as C16H16FNO2. Its structure features:
Oxane Ring: A six-membered ring containing one oxygen atom.
Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at one position.
Benzamide Moiety: An amide functional group attached to a benzene ring.
The three-dimensional conformation of this compound can significantly influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can participate in various chemical reactions:
Oxidation: Can introduce additional functional groups or modify existing ones.
Reduction: Useful for deoxygenating compounds or reducing double bonds.
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Reagents commonly employed in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles/Electrophiles: Various amines or halides depending on the desired transformation .
Mechanism of Action
The mechanism of action for N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity is influenced by the structural characteristics imparted by both the oxane ring and the fluorophenyl group. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .
Physical and Chemical Properties Analysis
Physical Properties
Molecular Weight: Approximately 273.3 g/mol.
Appearance: Typically appears as a crystalline solid.
Chemical Properties
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessments .
Applications
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has several scientific uses:
Medicinal Chemistry: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Chemical Synthesis: Serves as a versatile building block in organic synthesis for more complex molecules.
Biological Research: Explored for interactions with specific enzymes or receptors, contributing to drug discovery efforts.
Its unique structural features make it valuable in developing new materials and pharmaceuticals .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.